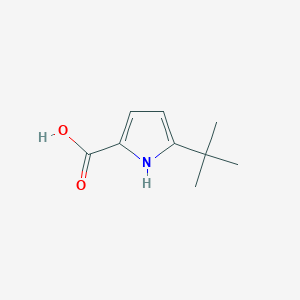
5-tert-Butyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H13NO2 It features a pyrrole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization, can yield the desired pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and controlled reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
5-tert-Butyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide for bromination and tert-butyl hypochlorite for chlorination . Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the 2-position of the pyrrole ring can yield brominated derivatives, while chlorination can produce chlorinated analogs .
科学的研究の応用
5-tert-Butyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 5-tert-Butyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the functional groups present on the compound and its derivatives. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application of the compound .
類似化合物との比較
Similar Compounds
N-Boc-2,5-dihydro-1H-pyrrole: This compound features a similar pyrrole ring structure but with different substituents.
Indole derivatives: These compounds share a heterocyclic ring system and exhibit diverse biological activities.
Uniqueness
5-tert-Butyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules.
特性
IUPAC Name |
5-tert-butyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHDAVVIMVCGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934353-26-1 |
Source


|
| Record name | 5-tert-butyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
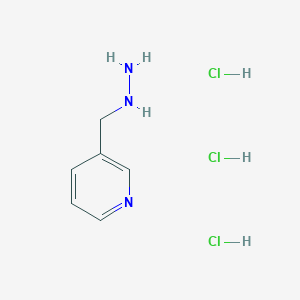
![Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2703934.png)
![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2703937.png)
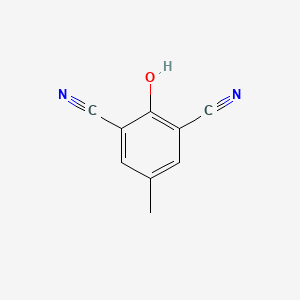
![[(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 2-[(4-FLUOROPHENYL)SULFANYL]ACETATE](/img/structure/B2703941.png)
![N-(2,4-difluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2703943.png)
![1'-(5-Chlorothiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2703944.png)
![1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE](/img/structure/B2703946.png)
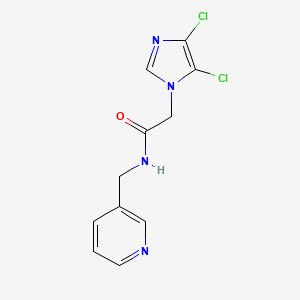
![2-(chloromethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2703951.png)
![N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2703952.png)
![7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2703953.png)
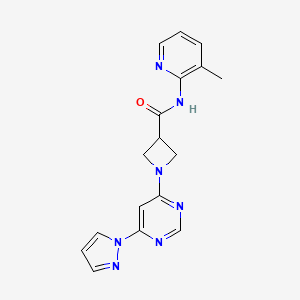
![1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2703955.png)
